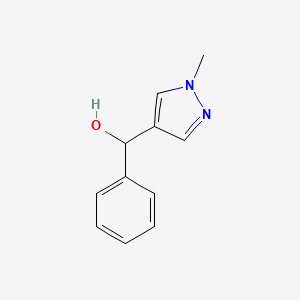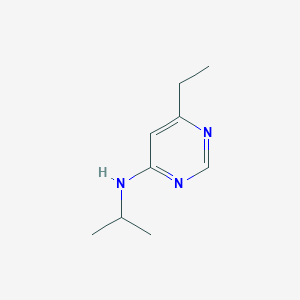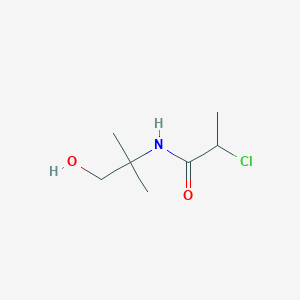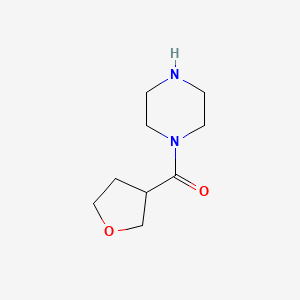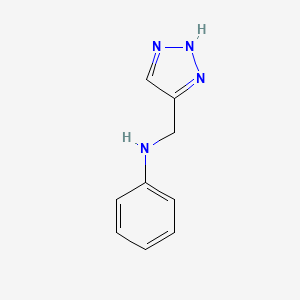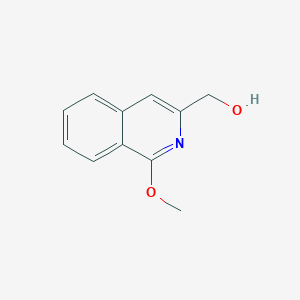
(1-Methoxyisoquinolin-3-yl)methanol
Overview
Description
“(1-Methoxyisoquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 1251128-55-8 . It has a molecular weight of 189.21 and is used in scientific research, particularly in drug discovery, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The IUPAC name for this compound is (1-methoxy-3-isoquinolinyl)methanol . The Inchi Code is 1S/C11H11NO2/c1-14-11-10-5-3-2-4-8(10)6-9(7-13)12-11/h2-6,13H,7H2,1H3 . This indicates that the compound has a methoxy group attached to the isoquinoline ring.Scientific Research Applications
1. Synthesis Applications
- The compound is utilized in Heck reactions for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters. This synthesis pathway involves the cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate, forming 1-methoxyisoquinoline-3-carboxylic acid ester through loss of water rather than methanol (A. Ture, K. Rubina, E. Rozhkov, V. Kauss, 2011).
2. Fluorophore Development
- 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, is a novel fluorophore showing strong fluorescence in a wide pH range in aqueous media. This compound has potential applications in biomedical analysis due to its strong fluorescence and stability against light and heat (Junzo Hirano et al., 2004).
3. Pharmaceutical Research
- The compound forms a methanol hemisolvate with ciprofloxacin, an antibacterial fluoroquinolone, indicating potential applications in drug solubilization and formulation (Xianwen Li et al., 2006).
4. Lipid Dynamics in Biological Membranes
- Methanol, as a common solubilizing agent, has shown to impact lipid dynamics in biological and synthetic membranes, indicating a role in understanding membrane-protein interactions and drug delivery mechanisms (Michael H. L. Nguyen et al., 2019).
5. Antitubercular Agents
- The compound's derivatives have been explored as potential antitubercular agents. For instance, quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines show activity against Mycobacterium tuberculosis (K. Thomas et al., 2011).
6. Photophysical Properties
- Studies have investigated the photophysical properties of novel chloroquinoline-based chalcone derivatives containing the 1,2,3-triazole moiety. This research is significant for developing new materials with specific optical properties (Harjinder Singh et al., 2015).
properties
IUPAC Name |
(1-methoxyisoquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11-10-5-3-2-4-8(10)6-9(7-13)12-11/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCOTJREWHCCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methoxyisoquinolin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



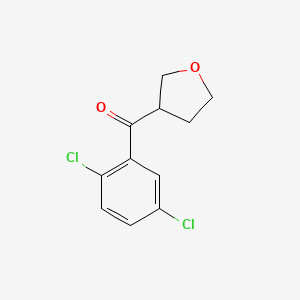
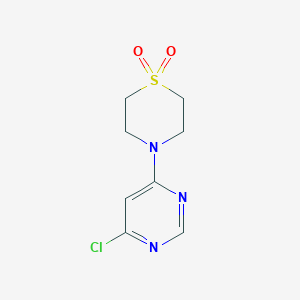
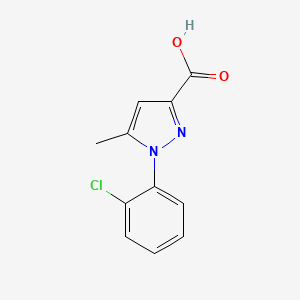

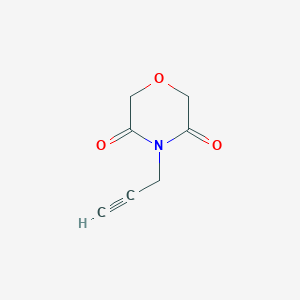

![N-[(2-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1427565.png)

